molecular formula C13H18O B7822723 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- CAS No. 5164-79-4

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

Cat. No.: B7822723
CAS No.: 5164-79-4
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-UNKATYBDSA-N
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Description

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is a complex organic compound known for its unique structure and properties. It is also referred to as Megastigmatrienone and is characterized by its fruity, floral, and tobacco-like aroma. This compound is a mixture of isomers, specifically (E,E)- and (E,Z)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-enone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions involving cyclohexenone derivatives. One common method involves the reaction of cyclohexenone with 2-butenylidene derivatives under specific conditions to achieve the desired isomeric mixture.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using advanced reactors and controlled reaction conditions to ensure the formation of the correct isomeric mixture. The process may also include purification steps to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of different substituted cyclohexenones.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the flavor and fragrance industry due to its unique aroma.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Cyclohexenone: A simpler cyclohexenone derivative without the additional substituents.

  • Megastigmatrienone: Another name for the same compound, highlighting its isomeric nature.

Uniqueness: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is unique due to its specific isomeric mixture and the resulting complex aroma profile. This distinguishes it from simpler cyclohexenone derivatives and other similar compounds.

Properties

CAS No.

5164-79-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+

InChI Key

CBQXHTWJSZXYSK-UNKATYBDSA-N

SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

Isomeric SMILES

C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

density

0.985-1.005

physical_description

Clear to pale yellowish liquid;  Fruity floral tobacco-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
Reactant of Route 6
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

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